6-(1-Pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
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Overview
Description
6-(1-Pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that combines the structural features of piperidine and isoquinoline with the trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps. One common approach is to start with the isoquinoline core, which is then functionalized to introduce the piperidine ring. The final step involves the addition of the trifluoroacetic acid group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(1-Pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1-Pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-Pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Isoquinoline derivatives: These compounds share the isoquinoline core and may be used in similar chemical reactions.
Trifluoroacetic acid derivatives: These compounds contain the trifluoroacetic acid moiety and may have similar chemical properties.
Uniqueness
6-(1-Pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to the combination of these three structural features, which may confer specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
918489-64-2 |
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Molecular Formula |
C21H27F3N2O3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
6-(1-pentylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H26N2O.C2HF3O2/c1-2-3-4-11-21-12-8-18(9-13-21)22-19-6-5-17-15-20-10-7-16(17)14-19;3-2(4,5)1(6)7/h5-7,10,14-15,18H,2-4,8-9,11-13H2,1H3;(H,6,7) |
InChI Key |
ZDXQHWZWZAJTGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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